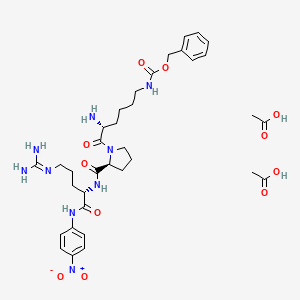

D-Lys(Z)-Pro-Arg-pNA diacetate

Description

Contextualization within the Landscape of Synthetic Protease Substrates

The study of proteolytic enzymes, which catalyze the breakdown of proteins, has been significantly advanced by the development of synthetic substrates. These substrates are designed to mimic the natural targets of proteases but are modified to produce a detectable signal upon cleavage. diapharma.com Chromogenic substrates, like D-Lys(Z)-Pro-Arg-pNA (diacetate), represent a significant generation of these tools, particularly for a class of enzymes known as serine proteases. nih.govnih.gov

Prior to the widespread use of chromogenic substrates, tracking protease activity was a more complex endeavor. The introduction of these synthetic peptides, which release a colored molecule upon hydrolysis, simplified the process, allowing for continuous and straightforward monitoring of enzyme kinetics. diapharma.comgoogle.com The color change is directly proportional to the enzymatic activity, enabling researchers to perform quantitative assays. diapharma.com This technology has become particularly important in clinical diagnostics and for understanding the mechanisms of biological systems like blood coagulation and fibrinolysis. diapharma.com

Design Principles and Rationale for D-Lys(Z)-Pro-Arg-pNA (diacetate)

The specific structure of D-Lys(Z)-Pro-Arg-pNA (diacetate) is a result of careful design to ensure specificity for its target enzyme and to provide a reliable method for detecting its activity. The molecule consists of a tripeptide sequence, a protecting group at the N-terminus, and a chromogenic reporter group at the C-terminus.

Significance of the D-Lys(Z) Moiety for N-Terminal Protection and Specificity

The "D-Lys(Z)" portion of the molecule refers to a D-lysine amino acid that has been modified with a benzyloxycarbonyl (Z) group. The "D" indicates that it is the D-isomer of lysine, which is less common in nature than the L-isomer. This can contribute to the substrate's stability and resistance to non-specific enzymatic degradation.

The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis. bachem.com Its primary function is to block the N-terminal amino group of the peptide, preventing unwanted reactions during the synthesis of the molecule. beilstein-journals.orgyoutube.com In the context of the final substrate, this N-terminal protection can also play a role in directing the interaction of the substrate with the target protease, contributing to its specificity.

Role of the Pro-Arg Cleavage Sequence in Serine Protease Recognition

The core of the substrate's specificity lies in its amino acid sequence: Pro-Arg (proline-arginine). Serine proteases, a major class of proteolytic enzymes, exhibit high specificity for the peptide bonds they cleave. nih.govyoutube.comyoutube.com They recognize and bind to specific amino acid sequences adjacent to the cleavage site.

The Pro-Arg sequence is recognized by certain serine proteases, including activated protein C. medchemexpress.commedchemexpress.com The enzyme's active site has a binding pocket that accommodates the side chains of these amino acids, positioning the peptide bond between arginine and the p-nitroaniline group for cleavage. nih.govoup.com The specificity of this interaction ensures that the substrate is primarily hydrolyzed by the intended target enzyme, minimizing false-positive signals from other proteases that may be present in a biological sample.

Mechanism of Chromogenic Signal Generation via p-Nitroaniline (pNA) Release

The key to the functionality of D-Lys(Z)-Pro-Arg-pNA (diacetate) as a chromogenic substrate is the p-nitroaniline (pNA) group attached to the C-terminus of the peptide. nih.gov In its intact form, the substrate is colorless. However, when a target protease, such as activated protein C, cleaves the peptide bond between the arginine residue and the pNA, free p-nitroaniline is released. nih.govsigmaaldrich.com

Free p-nitroaniline is a chromogenic molecule, meaning it has a distinct yellow color and absorbs light at a specific wavelength, typically around 405 nm. nih.govsigmaaldrich.comamazonaws.com By measuring the increase in absorbance at this wavelength over time using a spectrophotometer, researchers can directly quantify the rate of the enzymatic reaction. medchemexpress.comnih.gov This provides a simple and continuous method for assaying the activity of the protease. sigmaaldrich.com

Interactive Data Table: Properties of D-Lys(Z)-Pro-Arg-pNA (diacetate)

| Property | Value |

| Synonyms | Spectrozyme PCa, Chromozym Pca diacetate medchemexpress.combldpharm.commybiosource.com |

| CAS Number | 108963-70-8 bldpharm.comdoronscientific.com |

| Molecular Formula | C35H51N9O9 bldpharm.com |

| Molecular Weight | 773.83 g/mol bldpharm.com |

| Appearance | Not specified in search results |

| Solubility | Soluble in water medchemexpress.com |

| Target Enzyme | Activated Protein C (APC) medchemexpress.commedchemexpress.com |

| Chromophore | p-Nitroaniline (pNA) nih.gov |

| Absorbance Maximum of Released pNA | ~405 nm nih.govamazonaws.com |

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCWZMKBOZNVHX-ANSAKZOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Domains Employing D Lys Z Pro Arg Pna Diacetate As a Research Tool

Studies on Coagulation and Fibrinolysis Pathways

D-Lys(Z)-Pro-Arg-pNA (diacetate) has found its most significant application within the intricate pathways of coagulation and fibrinolysis. These systems are critical for maintaining hemostasis, the balance between blood clotting and bleeding.

A comprehensive review of scientific literature did not yield significant evidence of D-Lys(Z)-Pro-Arg-pNA (diacetate) being a primary or preferred substrate for the direct investigation of thrombin generation and activity. While thrombin is a key serine protease in the coagulation cascade, researchers typically employ other more specific chromogenic substrates for its quantification. Kinetic studies of thrombin often utilize different peptide sequences tailored for optimal sensitivity and specificity to this enzyme. nih.gov

The most prominent and well-documented application of D-Lys(Z)-Pro-Arg-pNA (diacetate), also known by trade names such as Spectrozyme PCa, is in the study of activated protein C (APC). medchemexpress.comglpbio.comfishersci.nomedkoo.comveg-sci.com APC is a crucial anticoagulant enzyme that proteolytically inactivates Factors Va and VIIIa, thus downregulating thrombin generation. The functional activity of APC can be precisely measured using D-Lys(Z)-Pro-Arg-pNA (diacetate).

In a typical assay, APC derivatives are mixed with varying concentrations of D-Lys(Z)-Pro-Arg-pNA (diacetate). medchemexpress.com The rate of p-nitroaniline release, measured by the change in absorbance at 405 nm, is directly proportional to the amidolytic activity of APC. medchemexpress.com This allows researchers to study the enzymatic kinetics of APC, including the effects of mutations, inhibitors, or cofactors on its function.

One study highlighted that while substrates like SPECTROZYME PCa are used for activated Protein C, another substrate, S-2366, was found to be more specific in certain contexts, particularly in patients undergoing Warfarin therapy when using the PROTAC activator. researchgate.net

Table 1: Experimental Parameters for APC Activity Assay using D-Lys(Z)-Pro-Arg-pNA (diacetate)

| Parameter | Value/Condition |

|---|---|

| Enzyme | Activated Protein C (APC) derivatives |

| Substrate | D-Lys(Z)-Pro-Arg-pNA (diacetate) |

| Substrate Concentration | 15-2000 µM |

| Buffer | 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5 |

| Additives | 2.5 mM Ca²⁺, 0.1 mg/mL BSA, 0.1% PEG 8000 |

| Detection Wavelength | 405 nm |

| Temperature | Room Temperature |

Data sourced from an example protocol. medchemexpress.com

While Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, extensive literature searches did not reveal significant use of D-Lys(Z)-Pro-Arg-pNA (diacetate) for the specific analysis of its activity. Research into Factor Xa inhibition and activity typically utilizes other chromogenic substrates with sequences optimized for this particular enzyme.

Plasmin is the primary enzyme responsible for the breakdown of fibrin (B1330869) clots in a process known as fibrinolysis. Despite the structural similarities between serine proteases of the coagulation and fibrinolysis systems, there is no substantial evidence in the reviewed literature to suggest that D-Lys(Z)-Pro-Arg-pNA (diacetate) is a commonly used substrate for exploring plasmin-mediated fibrinolysis. Studies on plasmin activity often employ substrates such as D-Val-Leu-Lys-pNA, which are considered more selective for plasmin. echelon-inc.com

Research into the Kallikrein-Kinin System

The kallikrein-kinin system is a complex network of proteins that plays a role in inflammation, blood pressure control, and coagulation. The key enzymes in this system are plasma and tissue kallikreins. A thorough review of research articles did not indicate that D-Lys(Z)-Pro-Arg-pNA (diacetate) is a standard tool for investigating the activity of proteases within the kallikrein-kinin system.

Exploration of Complement System Proteases

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It is a cascade of proteolytic enzymes. Based on available scientific literature, there is no significant indication that D-Lys(Z)-Pro-Arg-pNA (diacetate) is utilized as a substrate for the exploration of complement system proteases.

Advanced Considerations and Methodological Refinements for D Lys Z Pro Arg Pna Diacetate Assays

Optimization of Reaction Conditions for D-Lys(Z)-Pro-Arg-pNA (diacetate) Hydrolysis

The rate of enzymatic hydrolysis of D-Lys(Z)-Pro-Arg-pNA (diacetate) is highly sensitive to the conditions of the reaction environment. oup.com Careful optimization of pH, temperature, ionic strength, and buffer composition is critical for achieving maximal and consistent enzyme activity.

Influence of pH on Enzymatic Cleavage

The pH of the reaction buffer has a profound effect on the catalytic activity of enzymes that cleave D-Lys(Z)-Pro-Arg-pNA (diacetate). For instance, in assays measuring tissue-type plasminogen activator (t-PA) activity, which involves the generation of plasmin that then acts on a chromogenic substrate, the optimal pH range is between 8.0 and 8.3. nih.gov Similarly, for the direct measurement of activated protein C (APC) activity, a pH of 7.5 is commonly used. medchemexpress.com

Enzymatic reactions are often sensitive to pH changes. oup.com The ionization state of amino acid residues in the enzyme's active site and on the substrate itself is dictated by the surrounding pH. Deviations from the optimal pH can lead to a significant reduction in the rate of hydrolysis, as the protonation state of key catalytic residues may be altered, affecting substrate binding and the catalytic mechanism. In some biological systems, such as yeast glycolysis, intracellular pH fluctuations have been shown to modulate the activity of various enzymes, highlighting the importance of pH as a regulatory factor. nih.gov

Temperature Dependence of Enzyme Activity

Enzyme activity is intrinsically linked to temperature. For many proteases that hydrolyze chromogenic substrates like D-Lys(Z)-Pro-Arg-pNA (diacetate), a standard temperature of 37°C is often employed to mimic physiological conditions and to ensure a constant reaction rate. oup.comnih.govglpbio.com

As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate, up to a certain point. Beyond the optimal temperature, the enzyme can begin to denature, leading to a rapid loss of activity. Therefore, maintaining a constant and optimized temperature throughout the assay is crucial for obtaining reproducible results.

Effects of Ionic Strength and Buffer Composition

The ionic strength and the specific ions present in the buffer can significantly influence enzyme kinetics. For t-PA assays, an optimal ionic strength is reported to be in the low range of 0.02 to 0.04. nih.gov In assays for APC, a common buffer composition includes 0.1 M NaCl and 0.02 M Tris-HCl. medchemexpress.com

The composition of the buffer is critical for maintaining a stable pH and for providing an appropriate ionic environment for the enzyme. oup.com Additives such as salts, polyethylene (B3416737) glycol (PEG), and bovine serum albumin (BSA) can also impact the reaction. medchemexpress.comoup.com For example, in APC assays using D-Lys(Z)-Pro-Arg-pNA (diacetate), the inclusion of 0.1 mg/mL BSA and 0.1% PEG 8000 has been described. medchemexpress.com The presence of specific ions, like calcium (Ca²⁺), can also be essential for the activity of certain proteases. frontiersin.org

Table 1: Optimized Reaction Conditions for Assays Involving Chromogenic Substrates

| Parameter | Optimal Condition (t-PA Assay) | Optimal Condition (APC Assay) | Source(s) |

|---|---|---|---|

| pH | 8.0 - 8.3 | 7.5 | medchemexpress.comnih.gov |

| Temperature | 37°C | Room Temperature (not specified) | medchemexpress.comnih.gov |

| Ionic Strength | 0.02 - 0.04 | Not specified | nih.gov |

| Buffer | Sodium Acetate (for sample prep) | 0.02 M Tris-HCl | medchemexpress.comnih.gov |

| Additives | 0.5 µmol/L plasminogen, 80 µg/ml CNBr-cleaved fibrinogen | 0.1 M NaCl, 2.5 mM Ca²⁺, 0.1 mg/mL BSA, 0.1% PEG 8000 | medchemexpress.comnih.gov |

Strategies for Mitigating Assay Interference

A significant challenge in utilizing chromogenic substrates is their potential lack of absolute specificity. oup.com While D-Lys(Z)-Pro-Arg-pNA (diacetate) is designed for APC, other proteases present in a biological sample may also cleave it, leading to inaccurate measurements.

One primary strategy to mitigate this interference is the careful selection of the chromogenic substrate itself. Different substrates exhibit varying reactivity profiles with different enzymes. oup.com For instance, when measuring plasmin activity in the presence of other proteases like thrombin or factor Xa, substrates with higher specificity for plasmin are chosen. oup.com

Another approach involves the use of specific inhibitors to block the activity of interfering proteases. By selectively inhibiting enzymes that are not the target of the assay, their contribution to the hydrolysis of the chromogenic substrate can be minimized. Furthermore, sample preparation techniques can be employed to remove or reduce the concentration of interfering substances. For example, in t-PA assays, acidifying the blood sample helps to eliminate a significant portion of the α2-plasmin inhibitor, a major inhibitor of plasmin. nih.gov

Data Analysis and Interpretation Techniques in D-Lys(Z)-Pro-Arg-pNA (diacetate)-based Assays

The data generated from assays using D-Lys(Z)-Pro-Arg-pNA (diacetate) typically involves measuring the rate of release of p-nitroaniline (pNA), which absorbs light at 405 nm. medchemexpress.com The rate of hydrolysis is directly proportional to the activity of the enzyme under investigation.

The analysis usually involves monitoring the change in absorbance over time. The initial rate of the reaction (V₀), where the substrate concentration is not limiting, is determined from the linear portion of the absorbance versus time curve. This rate is then used to calculate the enzyme activity, often expressed in international units (IU) per milliliter or in terms of the rate of product formation (e.g., µmol/min). nih.gov

For more detailed kinetic analysis, the Michaelis-Menten model is often applied. This involves measuring the initial reaction rates at various substrate concentrations. By plotting the reaction rate against the substrate concentration, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. The Kₘ value is an indicator of the substrate concentration at which the reaction rate is half of Vₘₐₓ and provides insight into the enzyme's affinity for the substrate. The concentration of the chromogenic substrate is often set at 2- to 10-fold the Kₘ value to ensure a constant maximal reaction rate during the assay. oup.com

Future Perspectives and Emerging Research Avenues for D Lys Z Pro Arg Pna Diacetate

Rational Design of Modified D-Lys(Z)-Pro-Arg-pNA (diacetate) Derivatives for Enhanced Specificity

The future development of D-Lys(Z)-Pro-Arg-pNA (diacetate) analogs will likely focus on enhancing its specificity and selectivity for activated protein C, thereby minimizing off-target cleavage by other serine proteases present in complex biological samples. Rational design strategies, leveraging a deep understanding of the APC active site, will be pivotal in this endeavor.

Key modifications could include:

Amino Acid Substitutions: Systematic replacement of the D-Lysine, Proline, or Arginine residues with natural or unnatural amino acids could yield derivatives with improved binding affinity and catalytic efficiency for APC. For instance, introducing bulky hydrophobic residues at the P3 position (D-Lys) has been shown to enhance specificity for APC in other substrate backbones.

Stereochemical Inversion: The use of D-amino acids, as already present with D-Lysine, can confer resistance to degradation by exopeptidases and can also influence the conformational presentation of the substrate to the enzyme's active site. Exploring other D-amino acid substitutions within the tripeptide sequence may further refine specificity.

N- and C-terminal Modifications: Alterations to the N-terminal protecting group (Z, benzyloxycarbonyl) and the C-terminal p-nitroanilide (pNA) chromophore could also be explored. While the pNA group is essential for colorimetric detection, its modification or replacement with other reporter groups could influence substrate kinetics and solubility.

Table 1: Potential Modifications for Enhanced Specificity of D-Lys(Z)-Pro-Arg-pNA Derivatives

| Position | Current Residue/Group | Potential Modification | Rationale |

| P3 | D-Lysine(Z) | Substitution with other D-amino acids (e.g., D-Phenylalanine, D-Leucine) | Enhance hydrophobic interactions with the S3 subsite of APC. |

| P2 | Proline | Introduction of constrained amino acids or peptidomimetics | Optimize the turn conformation for better fit into the APC active site. |

| P1 | Arginine | Maintain Arginine due to its critical role in recognition by APC's S1 pocket | P1 Arginine is a key determinant for APC specificity. |

| C-terminus | p-Nitroanilide (pNA) | Replacement with alternative chromophores or fluorophores | Improve detection sensitivity and kinetic properties. |

Application in Elucidating Protease Structure-Function Relationships

Beyond its role as a quantitative tool, D-Lys(Z)-Pro-Arg-pNA (diacetate) and its future derivatives can serve as valuable probes for dissecting the structure-function relationships of APC. Mutagenesis studies of APC, where specific amino acid residues in the active site or exosite are altered, can be coupled with kinetic analysis using this substrate.

By measuring changes in the Michaelis-Menten constants (Km and kcat) for the hydrolysis of D-Lys(Z)-Pro-Arg-pNA (diacetate) by different APC mutants, researchers can infer the functional significance of individual residues in substrate binding and catalysis. For example, mutations in the S2 and S3 subsites of APC would be expected to significantly alter the kinetic parameters for this substrate, providing insights into how these pockets accommodate the Proline and D-Lysine(Z) residues, respectively. Such studies are crucial for understanding the molecular basis of APC's substrate specificity and its role in both coagulation and cytoprotective signaling pathways. nih.gov

Integration with Computational and in silico Modeling for Substrate Optimization

Computational modeling and in silico approaches are poised to accelerate the development of next-generation substrates based on the D-Lys(Z)-Pro-Arg-pNA (diacetate) scaffold. Molecular docking simulations can predict the binding modes of virtual libraries of modified peptides to the crystal structure of APC. These simulations can help prioritize candidate derivatives for chemical synthesis and experimental validation, thereby saving considerable time and resources.

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the substrate-protease interaction, revealing how the flexibility of both the peptide and the enzyme's active site loops contribute to the binding and cleavage process. This computational insight can guide the design of substrates with not only higher affinity but also optimized conformational properties for efficient catalysis. The integration of these in silico methods will undoubtedly be a key driver of innovation in the field of protease substrate design.

Role in Developing Novel Biochemical Probes

The D-Lys(Z)-Pro-Arg sequence is a promising scaffold for the development of more sophisticated biochemical probes to study APC function in various contexts. By replacing the p-nitroanilide (pNA) chromophore with other reporter molecules, a diverse range of probes can be created.

Examples of such probes include:

Fluorogenic Probes: Replacing pNA with a fluorophore that is quenched upon substrate binding and cleavage would enable more sensitive detection of APC activity, suitable for high-throughput screening applications.

FRET Probes: A Förster Resonance Energy Transfer (FRET) probe could be designed by incorporating a donor and acceptor fluorophore at the ends of the peptide sequence. Cleavage of the peptide by APC would separate the fluorophores, leading to a measurable change in the FRET signal.

Activity-Based Probes (ABPs): The tripeptide sequence could be attached to a reactive "warhead" that covalently modifies the active site of APC. Such ABPs are invaluable for identifying and quantifying active APC in complex biological mixtures, as well as for imaging its localization within cells and tissues.

The development of these novel probes based on the D-Lys(Z)-Pro-Arg-pNA (diacetate) structure will provide powerful new tools to investigate the multifaceted roles of activated protein C in health and disease.

Q & A

Basic Research Questions

Q. What is the biochemical role of D-Lys(Z)-Pro-Arg-pNA (diacetate) in protease research, and how do its chromogenic properties facilitate enzyme activity quantification?

- D-Lys(Z)-Pro-Arg-pNA (diacetate) is a chromogenic substrate for activated protein C (APC), a serine protease involved in anticoagulant pathways. Upon enzymatic cleavage, it releases para-nitroaniline (pNA), which exhibits a detectable absorbance peak at 405 nm. This property allows real-time kinetic measurement of APC activity, enabling researchers to quantify enzyme efficiency, inhibition, or activation under varying conditions. Methodologically, this involves spectrophotometric monitoring of absorbance changes over time, with initial reaction rates calculated using the Beer-Lambert law .

Q. What are the recommended storage conditions and handling protocols for D-Lys(Z)-Pro-Arg-pNA (diacetate) to ensure experimental reproducibility?

- The compound should be stored lyophilized at -20°C to prevent hydrolysis. Reconstitution requires ultrapure water or buffer (e.g., Tris-HCl, pH 8.0) to avoid precipitation. Freeze-thaw cycles must be minimized, as repeated thawing degrades substrate integrity. Handling should follow standard laboratory safety protocols, including gloves and eye protection, due to its potential as a mild irritant (based on analogous diacetate safety data) .

Q. How do researchers establish optimal assay conditions (e.g., pH, temperature) for APC activity using this substrate?

- Optimal conditions are determined through systematic titration:

- pH : Test a range (e.g., pH 7.4–8.5) using buffers like Tris-HCl or HEPES.

- Temperature : Standardize at 25°C or 37°C, depending on physiological relevance.

- Substrate Concentration : Perform Michaelis-Menten kinetics (0.1–2 mM) to identify Km and Vmax.

Data should be normalized to control reactions without enzyme to account for non-specific hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.